2-Aminoquinoline-6-carboxylic acid chemical properties
2-Aminoquinoline-6-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Aminoquinoline-6-carboxylic acid: Properties, Synthesis, and Applications
Introduction
2-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its rigid quinoline scaffold, combined with the versatile functional handles of an amino group and a carboxylic acid, makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals. The structure of the quinoline core is prevalent in numerous natural products and synthetic compounds, imparting a wide range of pharmacological activities.[1][2] The strategic placement of the amino and carboxylic acid groups on this scaffold allows for targeted modifications to modulate physicochemical properties and biological interactions, making it a privileged scaffold in the design of novel therapeutics.[3]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 2-Aminoquinoline-6-carboxylic acid (IUPAC Name: 2-aminoquinoline-6-carboxylic acid) possesses a unique electronic and structural profile that is key to its utility.[4]
Chemical Structure
The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.[2] An amine group (-NH₂) is substituted at the C2 position of the pyridine ring, and a carboxylic acid group (-COOH) is at the C6 position of the benzene ring.
Caption: Chemical Structure of 2-Aminoquinoline-6-carboxylic acid.
Physicochemical Data
Understanding the physicochemical properties is crucial for predicting a compound's behavior in various experimental conditions, including solubility, membrane permeability, and reactivity. The data below is compiled from computational predictions and available experimental information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| CAS Number | 736919-39-4 | [4][5] |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | [4] |
| XLogP3 (Predicted) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Storage Conditions | Store at room temperature or 2-8°C, keep in a dry, dark place | [5][6] |
Synthesis Strategies
The preparation of 2-Aminoquinoline-6-carboxylic acid and its derivatives is a critical step for its utilization. While various methods exist for the synthesis of the 2-aminoquinoline core, a particularly well-documented and scalable approach starts from the commercially available 6-quinolinecarboxylic acid.[1][7]
Large-Scale Synthesis from 6-Quinolinecarboxylic Acid
A robust, multi-step synthesis has been developed to produce multi-kilogram quantities of 2-aminoquinoline-6-carboxylic acid derivatives, which is essential for drug development programs.[7] This process involves the protection of the carboxylic acid, N-oxidation of the quinoline ring, and a subsequent mild amination.
Caption: Workflow for the synthesis of 2-Aminoquinoline-6-carboxylic acid.
Experimental Protocol: Benzyl Ester Synthesis
This protocol is adapted from a documented large-scale synthesis, highlighting the key steps and the rationale behind them.[7]
Step 1: Protection via Esterification The carboxylic acid must be protected to prevent unwanted side reactions during the subsequent N-oxidation and amination steps. A benzyl ester is a common choice due to its stability and ease of removal via hydrogenolysis.
-
Activation: To a solution of 6-quinolinecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Rationale: CDI is a safe and effective activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate without producing corrosive byproducts.
-
-
Stirring: Stir the mixture at ambient temperature (20−25 °C) for approximately 4 hours until the activation is complete.
-
Ester Formation: Add benzyl alcohol (1.05 equivalents) to the reaction mixture.
-
Reaction: Continue stirring for 12 hours at 20−25 °C.
-
Workup: Quench the reaction with a dilute acid solution (e.g., HCl in water). Separate the organic phase, extract the aqueous phase with ethyl acetate, combine the organic layers, wash, dry, and concentrate to yield Quinoline-6-carboxylic Acid Benzyl Ester.
Step 2: N-Oxidation Oxidation of the quinoline nitrogen is necessary to activate the C2 position for nucleophilic attack.
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Reaction Setup: To a mixture of urea hydrogen peroxide (1.7 equivalents) and phthalic anhydride (1.4 equivalents) in methylene chloride, add the Quinoline-6-carboxylic acid benzyl ester (1 equivalent) under a nitrogen atmosphere.
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Rationale: This combination generates peroxyphthalic acid in situ, a relatively safe and effective oxidizing agent for N-oxidation.
-
-
Stirring: Stir the mixture for 12 hours at 20−25 °C.
-
Quenching: Add a solution of sodium thiosulfate pentahydrate in water to destroy any excess peroxide.
-
Workup: Acidify with HCl, separate the layers, and extract the aqueous phase to isolate the N-oxide product.
Step 3: Amination This step introduces the key amino group at the C2 position. The described method avoids hazardous reagents like gaseous ammonia.[7]
-
Activation: The N-oxide is activated with an agent like p-toluenesulfonyl chloride (Tos-Cl).
-
Amination: The activated intermediate is then treated with a buffered system of triethylamine (TEA) and ammonium chloride (NH₄Cl).
-
Rationale: This mild system provides the ammonia nucleophile in a controlled manner, proving safer and more reliable than alternatives. The rate of ammonia addition is critical; slow addition can lead to the formation of a 2-methoxyquinoline byproduct if methanol is present as a solvent.[7]
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Chemical Reactivity and Derivatization
The dual functionality of 2-Aminoquinoline-6-carboxylic acid is the cornerstone of its utility in synthetic chemistry. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid is readily converted into amides, esters, or other derivatives.
Amide Coupling
A primary application in drug discovery is the formation of amide bonds from the carboxylic acid moiety. This reaction is frequently used to explore structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.
Caption: General scheme for amide coupling derivatization.
This strategy has been successfully employed to synthesize a series of 2-amino and 2-methoxyquinoline 6-carboxamides, which were evaluated as potential antagonists for the mGluR1 receptor.[8] The synthesis involved activating the carboxylic acid with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base and a variety of amines to generate a library of compounds.[8]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for 2-Aminoquinoline-6-carboxylic acid is limited, we can predict its spectral characteristics and note available mass spectrometry data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available and can aid in identification.[9]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 189.06586 | 137.2 |
| [M+Na]⁺ | 211.04780 | 146.1 |
| [M-H]⁻ | 187.05130 | 139.2 |
| [M+NH₄]⁺ | 206.09240 | 155.5 |
Data sourced from PubChemLite.[9]
NMR Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Signals for the amine (a broad singlet) and carboxylic acid (a very broad singlet, often not observed) protons would also be expected.
-
¹³C NMR: The carbon NMR would display ten unique signals corresponding to the ten carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
Applications in Drug Discovery and Materials Science
The 2-aminoquinoline scaffold is a key pharmacophore in numerous developmental drugs. The ability to derivatize both the C2 and C6 positions of 2-Aminoquinoline-6-carboxylic acid allows for fine-tuning of biological activity and pharmacokinetic properties.
-
Neuropathic Pain: Derivatives of this molecule have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists.[8] These antagonists have therapeutic potential for treating conditions like neuropathic pain. In one study, a series of 2-aminoquinoline 6-carboxamides showed potent inhibitory activity against mGluR1.[8]
-
Oncology: Quinoline derivatives are widely studied as kinase inhibitors.[1] For example, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[10][11] This highlights the potential of the core structure in developing anti-cancer therapeutics.
-
Antimicrobial Agents: The quinoline ring is a well-established feature of antimalarial drugs (e.g., chloroquine). The functional groups on 2-Aminoquinoline-6-carboxylic acid provide a template for creating new libraries of compounds to screen for antimicrobial and antiprotozoal activity.[1][3]
Conclusion
2-Aminoquinoline-6-carboxylic acid stands out as a high-value chemical intermediate for advanced scientific research. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity at two distinct positions on the quinoline core provide a powerful platform for chemical innovation. For professionals in drug discovery, this molecule offers a proven scaffold for developing potent and selective modulators of key biological targets, from receptors in the central nervous system to protein kinases involved in cancer. Its continued exploration is certain to yield novel compounds with significant therapeutic and technological potential.
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